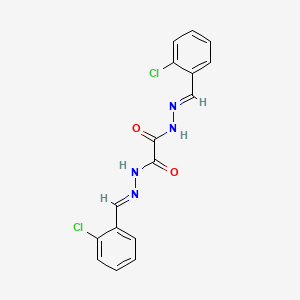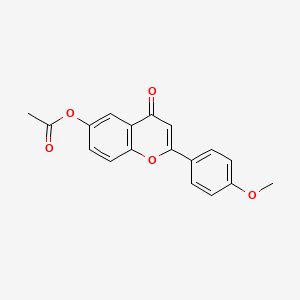
N-(4-bromo-2,5-dimethoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylation using triphenylphosphine palladium as a catalyst and potassium phosphate as a base. This method yields products with varying degrees of efficiency, demonstrating a versatile approach to synthesizing furamide derivatives with potential antibacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been elucidated through single-crystal X-ray diffraction studies. These studies reveal the compound's crystallization in the triclinic system, providing insights into the spatial arrangement and potential interaction sites that may influence biological activity (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Research on N-aryl-3-furamides has shown that these compounds can undergo various chemical reactions, including molecular docking and anti-inflammatory activity tests. These reactions highlight the potential pharmacological applications of furamide derivatives in treating inflammation (Matiichuk et al., 2020).
Physical Properties Analysis
The enzymatic synthesis of semi-aromatic polyamides from 2,5-furandicarboxylic acid demonstrates the potential of furamide derivatives to form high-performance materials with significant commercial interest. This synthesis approach highlights the physical properties, such as thermal stability, of furamide-based polymers (Jiang et al., 2016).
Chemical Properties Analysis
The design and synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer illustrate the chemical properties of furamide derivatives. These properties enable the development of targeted therapies, showcasing the compound's interaction with biological targets and its therapeutic potential (Xie et al., 2018).
Applications De Recherche Scientifique
Synthesis Techniques
- A novel synthesis of 2,5-diimino-furans via palladium-catalyzed cyclization was reported, indicating potential precursors for maleamides, which could be relevant for N-(4-bromo-2,5-dimethoxyphenyl)-2-furamide (Jiang et al., 2014).
Pharmaceutical Applications
- A study focused on synthesizing N-(4-bromophenyl)furan-2-carboxamides and investigating their antibacterial activities against various drug-resistant bacteria, which could imply potential uses in treating bacterial infections (Siddiqa et al., 2022).
DNA Interactions and Antiprotozoal Activity
- Research on 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, suggested its effectiveness against Pneumocystis carinii pathogen and enhanced DNA-binding affinity, indicating a potential use in antiprotozoal therapies (Laughton et al., 1995).
- Another study synthesized 2,5-bis(4-guanylphenyl)furans with antimalarial and antitrypanosomal activity, highlighting their potential in treating protozoal infections (Das & Boykin, 1977).
Biopolymer Synthesis
- Research on enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides explored creating biobased alternatives to petrol-based polyamides, suggesting applications in high-performance materials (Jiang et al., 2016).
Cellular Distribution and Cancer Research
- A study on furamidine analogues and their distribution in tumor cells investigated the influence of positive charges on cellular uptake, relevant for cancer therapy (Lansiaux et al., 2002).
FGFR1 Inhibition in Lung Cancer Treatment
- The synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors for non-small cell lung cancer treatment was reported, indicating potential therapeutic applications (Xie et al., 2018).
Propriétés
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGMGKJHPKTALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)
![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)